molecular formula C21H26N2O B4611116 N-(1-benzyl-4-piperidinyl)-3,4-dimethylbenzamide

N-(1-benzyl-4-piperidinyl)-3,4-dimethylbenzamide

Cat. No.: B4611116
M. Wt: 322.4 g/mol
InChI Key: BWVHDQURWSPAJW-UHFFFAOYSA-N
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Description

N-(1-benzyl-4-piperidinyl)-3,4-dimethylbenzamide: is a synthetic compound that belongs to the class of piperidine derivatives. This compound is of interest due to its potential applications in medicinal chemistry and pharmacology. It is structurally characterized by a benzyl group attached to a piperidine ring, which is further connected to a dimethylbenzamide moiety.

Properties

IUPAC Name

N-(1-benzylpiperidin-4-yl)-3,4-dimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O/c1-16-8-9-19(14-17(16)2)21(24)22-20-10-12-23(13-11-20)15-18-6-4-3-5-7-18/h3-9,14,20H,10-13,15H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWVHDQURWSPAJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2CCN(CC2)CC3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1-benzyl-4-piperidinyl)-3,4-dimethylbenzamide typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine derivatives or by cyclization reactions involving appropriate precursors.

    Benzylation: The piperidine ring is then benzylated using benzyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate.

    Amidation: The final step involves the reaction of the benzylated piperidine with 3,4-dimethylbenzoyl chloride in the presence of a base like triethylamine to form the desired benzamide compound.

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can be performed on the benzamide moiety to yield corresponding amines.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Alkyl halides or acyl chlorides can be used in the presence of a base for substitution reactions.

Major Products:

    Oxidation: N-oxide derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in catalytic reactions, particularly in asymmetric synthesis.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

Biology:

    Neuropharmacology: Due to its structural similarity to known psychoactive substances, it is studied for its potential effects on the central nervous system.

Medicine:

    Analgesics: It is investigated for its potential use as an analgesic agent due to its interaction with opioid receptors.

    Antipsychotics: Research is ongoing to explore its efficacy as an antipsychotic drug.

Industry:

    Chemical Manufacturing: It is used in the production of other piperidine derivatives and related compounds.

Mechanism of Action

The mechanism of action of N-(1-benzyl-4-piperidinyl)-3,4-dimethylbenzamide involves its interaction with specific molecular targets in the body. It is believed to act primarily on the central nervous system by binding to opioid receptors, which are G-protein coupled receptors involved in pain modulation and neurotransmission. This binding leads to the inhibition of neurotransmitter release, resulting in analgesic and sedative effects.

Comparison with Similar Compounds

    Fentanyl (N-(1-phenethyl-4-piperidinyl)propionanilide): A potent synthetic opioid analgesic.

    N-(1-propyl-4-piperidinyl)propionanilide: An analog of fentanyl with similar pharmacological properties.

    N-(1-(2-phenoxyethyl)-4-piperidinyl)propionanilide: Another fentanyl analog with modifications to the phenethyl chain.

Uniqueness: N-(1-benzyl-4-piperidinyl)-3,4-dimethylbenzamide is unique due to its specific structural modifications, which may confer distinct pharmacological properties compared to other piperidine derivatives

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(1-benzyl-4-piperidinyl)-3,4-dimethylbenzamide
Reactant of Route 2
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N-(1-benzyl-4-piperidinyl)-3,4-dimethylbenzamide

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